molecular formula C23H31NO4 B1196729 Basiliskamide A

Basiliskamide A

Cat. No.: B1196729
M. Wt: 385.5 g/mol
InChI Key: QAHZDGAHECEVRM-HXKCHMFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Basiliskamide A is a natural product found in Brevibacillus laterosporus with data available.

Scientific Research Applications

Antifungal Activity

Basiliskamide A exhibits significant antifungal properties, making it a candidate for therapeutic applications against fungal infections.

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound has an MIC comparable to that of amphotericin B, a well-known antifungal agent, with both compounds demonstrating an MIC of 0.5 µg/mL against various clinical isolates of fungi such as Candida albicans and Aspergillus fumigatus .
  • Cytotoxicity Profile : Unlike amphotericin B, which exhibits high cytotoxicity at similar concentrations, this compound shows minimal cytotoxic effects on human diploid fibroblast cells at concentrations up to 100 µg/mL .

Antibacterial Properties

In addition to its antifungal activity, this compound has demonstrated antibacterial effects against certain bacterial strains.

  • Targeted Bacteria : The compound has shown activity against Gram-positive bacteria, including Staphylococcus aureus and Klebsiella pneumoniae, with promising results in inhibiting their growth .
  • Mechanism of Action : The precise mechanism through which this compound exerts its antibacterial effects remains an area of active research, but it is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Synthetic Chemistry

The total synthesis of this compound has been achieved through various synthetic routes, enhancing its availability for research and potential therapeutic use.

  • Synthetic Pathways : A nine-step enantioselective synthesis starting from commercially available β-hydroxy esters has been reported, showcasing the versatility and efficiency of synthetic methodologies for producing this compound .
  • Nuclear Magnetic Resonance (NMR) Studies : NMR studies have provided insights into the structural dynamics of this compound and its transformation into related compounds like basiliskamide B, which may have distinct biological activities .

Genomic Insights

Research into the genomic basis for the production of this compound has revealed insights into its biosynthetic pathways.

  • Gene Clusters : Genomic analyses indicate that specific gene clusters are responsible for the biosynthesis of basiliskamides, suggesting potential avenues for genetic engineering to enhance production or modify properties .
  • Metabolomic Profiling : Integrated genomic and metabolomic studies have highlighted the potential for discovering new natural products related to this compound from bacterial sources associated with wild mammals .

Case Studies

Several case studies illustrate the applications and research surrounding this compound:

StudyFocusFindings
Andersen et al. (2012)Antifungal ActivityThis compound demonstrated potent antifungal activity with low cytotoxicity compared to amphotericin B .
Dias & Goncalves (2010)Total SynthesisDeveloped a synthetic route for this compound using asymmetric reactions .
Genomic Study (2014)BiosynthesisIdentified gene clusters responsible for basiliskamides production in Brevibacillus laterosporus .

Properties

Molecular Formula

C23H31NO4

Molecular Weight

385.5 g/mol

IUPAC Name

[(3R,4S,5R,6R,8E,10Z)-12-amino-6-hydroxy-3,5-dimethyl-12-oxododeca-8,10-dien-4-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C23H31NO4/c1-4-17(2)23(18(3)20(25)13-9-6-10-14-21(24)26)28-22(27)16-15-19-11-7-5-8-12-19/h5-12,14-18,20,23,25H,4,13H2,1-3H3,(H2,24,26)/b9-6+,14-10-,16-15+/t17-,18-,20-,23+/m1/s1

InChI Key

QAHZDGAHECEVRM-HXKCHMFGSA-N

SMILES

CCC(C)C(C(C)C(CC=CC=CC(=O)N)O)OC(=O)C=CC1=CC=CC=C1

Isomeric SMILES

CC[C@@H](C)[C@@H]([C@H](C)[C@@H](C/C=C/C=C\C(=O)N)O)OC(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

CCC(C)C(C(C)C(CC=CC=CC(=O)N)O)OC(=O)C=CC1=CC=CC=C1

Synonyms

basiliskamide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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